molecular formula C13H16N4O3 B2710736 2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide CAS No. 2034275-85-7

2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2710736
CAS No.: 2034275-85-7
M. Wt: 276.296
InChI Key: BQBWNOQYKDPVEV-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a chemical compound with a complex structure that includes a pyrazole ring and an isonicotinamide moiety

Preparation Methods

The synthesis of 2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the isonicotinamide moiety: This step involves the coupling of the pyrazole derivative with isonicotinic acid or its derivatives using coupling reagents such as EDCI or DCC.

    Introduction of the methoxyethoxy group: This can be done through etherification reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic conditions, various solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2-methoxyethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide can be compared with other similar compounds, such as:

    [3-(2-methoxyethoxy)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: This compound has a similar structure but differs in the substitution pattern and functional groups.

    1-{5-[(2-methoxyethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine: Another similar compound with variations in the pyrazole ring and side chains.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-17-9-11(8-15-17)16-13(18)10-3-4-14-12(7-10)20-6-5-19-2/h3-4,7-9H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWNOQYKDPVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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